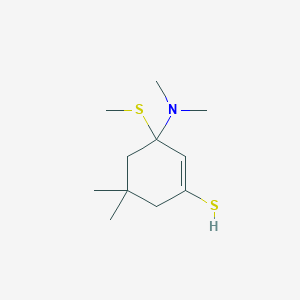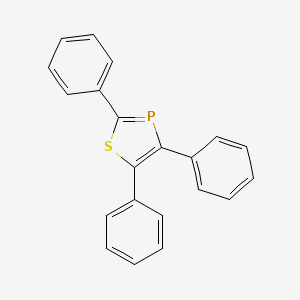
2,4,5-Triphenyl-1,3-thiaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenyl-1,3-thiaphosphole is an organophosphorus compound characterized by a thiaphosphole ring substituted with three phenyl groups at the 2, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-1,3-thiaphosphole typically involves the reaction of a suitable phosphine precursor with sulfur and phenyl-substituted reagents. One common method includes the cyclization of a phosphine sulfide with phenyl-substituted acetylenes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Triphenyl-1,3-thiaphosphole can undergo various chemical reactions, including:
Oxidation: The thiaphosphole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiaphosphole ring to its corresponding phosphine derivative.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4,5-Triphenyl-1,3-thiaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, particularly in the development of new pharmaceuticals and therapeutic agents.
Industry: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2,4,5-Triphenyl-1,3-thiaphosphole exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
In Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light-emitting processes.
In Biological Systems: Its potential bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors, though detailed mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
2,4,5-Triphenyl-1,3-phosphole: Similar structure but lacks the sulfur atom, leading to different electronic properties.
2,4,5-Triphenyl-1,3-oxaphosphole: Contains an oxygen atom instead of sulfur, affecting its reactivity and applications.
2,4,5-Triphenyl-1,3-selenaphosphole:
Uniqueness: 2,4,5-Triphenyl-1,3-thiaphosphole is unique due to the presence of the sulfur atom in the thiaphosphole ring, which imparts distinct electronic and chemical properties compared to its oxygen and selenium analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
113347-85-6 |
|---|---|
Formule moléculaire |
C21H15PS |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2,4,5-triphenyl-1,3-thiaphosphole |
InChI |
InChI=1S/C21H15PS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
IPCFAHIPZZLNFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


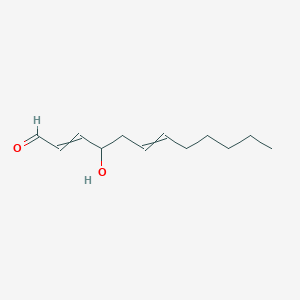
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
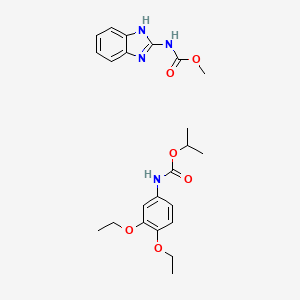
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
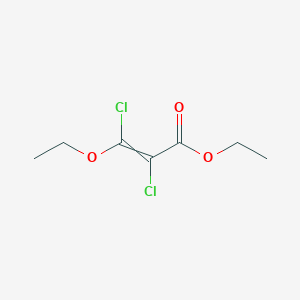
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
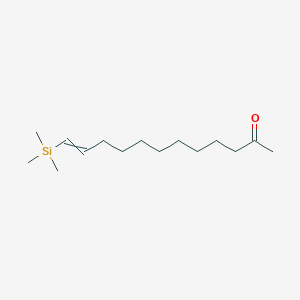
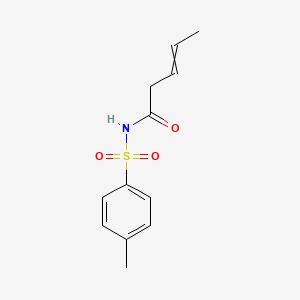
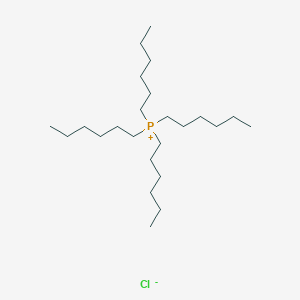
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
